1H-1,2,4-Triazole, 1-(2-propenyl)-

Catalog No.
S666985
CAS No.
63935-98-8
M.F
C5H7N3
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-1,2,4-Triazole, 1-(2-propenyl)-

CAS Number

63935-98-8

Product Name

1H-1,2,4-Triazole, 1-(2-propenyl)-

IUPAC Name

1-prop-2-enyl-1,2,4-triazole

Molecular Formula

C5H7N3

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C5H7N3/c1-2-3-8-5-6-4-7-8/h2,4-5H,1,3H2

InChI Key

IADAMWWRAKRHRW-UHFFFAOYSA-N

SMILES

C=CCN1C=NC=N1

Canonical SMILES

C=CCN1C=NC=N1

H-1,2,4-Triazole, 1-(2-propenyl)-, also known as propyne triazole (PT), is an organic molecule containing a triazole ring (a five-membered ring with two carbon and three nitrogen atoms) linked to a propene group (a three-carbon chain with a double bond). While research on this specific molecule is limited, the broader class of triazole derivatives, including PT, has gained significant interest in various scientific fields due to their diverse properties and potential applications.

Medicinal Chemistry

Triazole derivatives, including PT, are being explored for their potential antimicrobial and antifungal activities. Studies have shown that certain triazole structures can inhibit the growth of various bacteria, fungi, and yeasts. [, ] PT's specific activity in this area requires further investigation.

Material Science

Triazoles are also being investigated for their potential applications in material science. Some triazole derivatives exhibit interesting properties such as thermal stability, conductivity, and self-assembly, making them potentially useful in developing new materials for various applications, including sensors, electronics, and drug delivery systems. [, ] More research is needed to determine if PT possesses similar properties and potential applications.

Coordination Chemistry

Triazoles can act as ligands (molecules that bind to central metal atoms) in coordination complexes. These complexes can exhibit unique catalytic properties and find applications in various areas, including organic synthesis and environmental remediation. [, ] The potential of PT as a ligand and its associated catalytic activity require further exploration.

1H-1,2,4-Triazole, 1-(2-propenyl)- is a substituted derivative of 1,2,4-triazole, which is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms in its ring structure. This compound has gained attention due to its diverse biological activities and potential applications in pharmaceuticals and agriculture. The molecular formula for this compound is C₅H₈N₄, and it features a propenyl group attached to the nitrogen atom of the triazole ring.

, including:

  • Nucleophilic substitutions: The nitrogen atoms in the triazole ring can act as nucleophiles, allowing for substitutions with electrophiles.
  • Cycloadditions: 1H-1,2,4-triazoles can undergo cycloaddition reactions with alkenes and alkynes to form more complex structures.
  • Condensation reactions: These compounds can react with carbonyl compounds to form hydrazones or other derivatives.

For instance, the reaction of 1H-1,2,4-triazole with aldehydes under acidic conditions can yield substituted triazoles through condensation .

1H-1,2,4-Triazole derivatives exhibit a wide range of biological activities. They have been studied for their:

  • Antifungal properties: Many triazole compounds serve as antifungal agents by inhibiting the synthesis of ergosterol in fungal cell membranes.
  • Anticancer effects: Research indicates that certain derivatives possess cytotoxic activity against various cancer cell lines .
  • Antimicrobial activity: Triazoles have been shown to inhibit bacterial growth and are being explored as potential antibiotics.

The unique structural features of 1H-1,2,4-triazole contribute to its ability to interact with biological targets effectively.

The synthesis of 1H-1,2,4-triazole derivatives can be achieved through several methods:

  • Einhorn–Brunner reaction: This method involves the reaction of thiosemicarbazide with an appropriate carbonyl compound followed by cyclization.
  • Multicomponent reactions: Recent advancements include electrochemical methods that allow for the synthesis of triazoles from aryl hydrazines and aldehydes in a single step .
  • Microwave-assisted synthesis: This technique enhances reaction rates and yields by using microwave irradiation to promote the formation of triazoles from hydrazines and formamide without catalysts .

These methods provide efficient pathways for synthesizing various substituted 1H-1,2,4-triazoles.

1H-1,2,4-Triazole derivatives find applications across multiple fields:

  • Pharmaceuticals: They are used as antifungal agents (e.g., fluconazole) and have potential in cancer therapy due to their cytotoxic properties.
  • Agriculture: Triazoles are employed as fungicides in crop protection due to their effectiveness against fungal pathogens.
  • Coordination chemistry: The ability of triazoles to act as ligands makes them useful in forming coordination complexes with metal ions .

These applications highlight the versatility and significance of 1H-1,2,4-triazole derivatives.

Studies on the interactions of 1H-1,2,4-triazole with biological molecules have revealed important insights:

  • Enzyme inhibition: Certain triazoles inhibit enzymes involved in fungal growth and cancer cell proliferation.
  • Receptor binding: Research has demonstrated that some derivatives can bind selectively to specific receptors or proteins in cells, influencing biological pathways.

These interactions are crucial for understanding the therapeutic potential and mechanisms of action of triazole derivatives.

Several compounds share structural similarities with 1H-1,2,4-triazole. Here are a few notable examples:

Compound NameStructure TypeUnique Features
1H-3-Aryl-1,2,4-triazoleAryl-substituted triazoleEnhanced biological activity against specific targets
5-Amino-1H-1,2,4-triazoleAmino-substituted triazoleIncreased solubility and potential for drug formulation
3-Amino-5-methyl-1H-1,2,4-triazoleMethyl-substituted triazoleImproved antifungal properties

Each of these compounds exhibits unique characteristics that differentiate them from 1H-1,2,4-triazole while retaining similar chemical properties. The variations in substitution patterns influence their biological activities and applications.

XLogP3

0.7

Wikipedia

1H-1,2,4-Triazole, 1-(2-propenyl)-

Dates

Modify: 2023-08-15

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